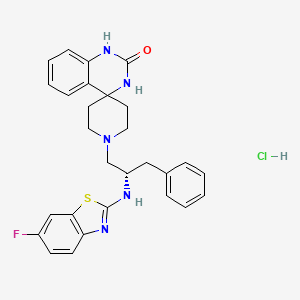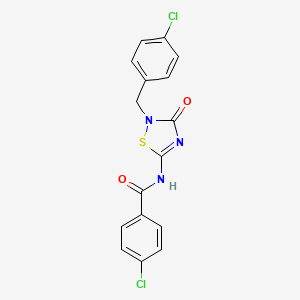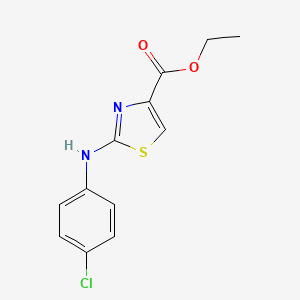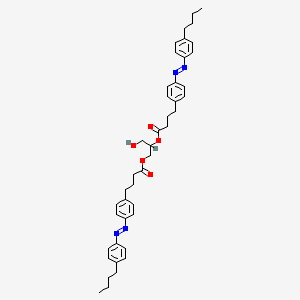
OptoDArG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OptoDArG is a diacylglycerol (DAG) photoswitch . It is a photolipid that mediates light-triggered cellular de- or hyperpolarization . OptoDArG is part of a versatile approach that allows for the regulation of neuronal activity without requiring genetic modifications .
Synthesis Analysis
OptoDArG is a photolipid, specifically an azobenzene-containing diacylglycerol . Diacylglycerols are ubiquitous in biological systems and are known to alter the mechanical properties of lipid bilayers upon photoswitching .Molecular Structure Analysis
OptoDArG has a chemical formula of C43H52N4O5, an exact mass of 704.39, and a molecular weight of 704.910 . Its elemental composition includes Carbon (73.27%), Hydrogen (7.44%), Nitrogen (7.95%), and Oxygen (11.35%) .Chemical Reactions Analysis
OptoDArG undergoes photoisomerization, which is a process where UV light changes the photolipid conformation . This change in conformation awards embedding plasma membranes with increased capacitance and evokes depolarizing currents . The deactivation kinetics of cis OptoDArG-induced currents in the dark was sensitive to mutations in the L2 lipid coordination site of TRPC channels .Physical And Chemical Properties Analysis
The physical and chemical properties of OptoDArG are largely determined by its structure and its ability to undergo photoisomerization . The rapid photoisomerization of OptoDArG enables the analysis of lipid gating kinetics and provides information on lipid sensing .Wissenschaftliche Forschungsanwendungen
Photoswitching of Model Ion Channels in Lipid Bilayers : OptoDArG can regulate membrane proteins by altering the properties of the lipid bilayer it's embedded in. This was demonstrated by showing that photoisomerization of OptoDArG's acyl chains from trans to cis increased the open probability of the gramicidin A channel, a mechanosensitive model channel. This implies that OptoDArG can be used to convert bilayers into light-gated actuators for mechanosensitive proteins (Pfeffermann et al., 2021).
Study of TRPC Channel Functions in Mammalian Cells and Tissue Slices : OptoDArG, along with other photoswitchable diacylglycerol analogs, is utilized for the ultra-rapid activation and deactivation of native TRPC2 channels in mouse sensory neurons and other cell types. This allows for all-optical stimulation and control of TRPC channels in tissue slices, demonstrating its utility in neurobiological research (Leinders-Zufall et al., 2021).
Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of OptoDArG : This study highlighted the value of OptoDArG in analyzing ion channel-lipid interactions. The research found that the binding of cis OptoDArG to TRPC channels promotes the transition to the trans conformation, offering insights into lipid gating kinetics and lipid sensing by ion channels (Erkan-Candag et al., 2022).
Wirkmechanismus
The mechanism of action of OptoDArG involves optically-induced changes in membrane capacitance . UV light changes the photolipid conformation, which increases the capacitance of embedding plasma membranes and evokes depolarizing currents . These currents open voltage-gated sodium channels in cells, generating action potentials .
Zukünftige Richtungen
The use of OptoDArG and similar photolipids could revolutionize the field of optogenetics and the regulation of neuronal activity . The ability to control cellular activity with light, without the need for genetic modifications, opens up new possibilities for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHLPDZJFKXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OptoDArG | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


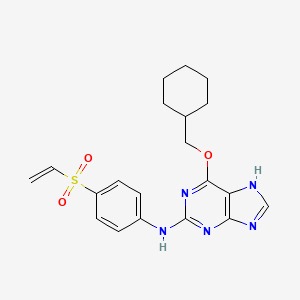
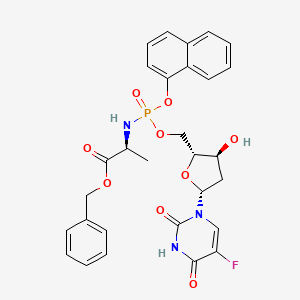
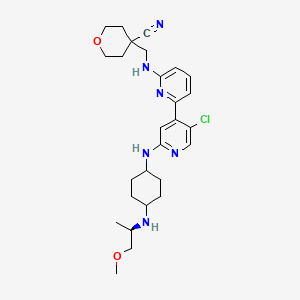
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)

